N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide
Description
This compound is a heterocyclic hybrid molecule featuring a thiazole core fused with 1,2,4-oxadiazole and 1,2-oxazole moieties. The thiophen-2-yl substituent on the oxadiazole ring and the phenyl group on the oxazole contribute to its unique electronic and steric profile. Such structural complexity is typical in medicinal chemistry, where fused heterocycles are designed to enhance binding affinity and selectivity toward biological targets . The Z-configuration at the thiazole-2(3H)-ylidene linkage further modulates its conformational stability, as inferred from analogous compounds .
Properties
Molecular Formula |
C20H13N5O3S2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H13N5O3S2/c1-11-16(19-22-17(25-28-19)15-8-5-9-29-15)30-20(21-11)23-18(26)13-10-14(27-24-13)12-6-3-2-4-7-12/h2-10H,1H3,(H,21,23,26) |
InChI Key |
USRCMAGGHZTKQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, such as the oxadiazole, thiazole, and oxazole rings. These components are then coupled through various condensation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, phosphorus oxychloride, and various amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, could be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, likely due to the interaction of its heterocyclic components with microbial enzymes or structures.
- Antifungal Activity : Similar mechanisms may apply to fungal targets, making it a candidate for antifungal drug development.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. Mechanistic studies indicate that it may induce apoptosis in cancer cells through interaction with specific molecular targets involved in cell cycle regulation.
Synthesis and Chemical Reactivity
The synthesis of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step reactions including condensation and cyclization techniques. Key synthetic pathways include:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Condensation | Aldehydes/Ketones | Acidic Medium |
| Cyclization | Base Catalysts | Heat |
| Substitution | Nucleophiles | Solvent-Free Conditions |
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Anticancer Studies : A recent study evaluated the anticancer activity of related thiazole derivatives, highlighting the importance of structural modifications for enhancing efficacy against specific cancer types .
- Antimicrobial Testing : In vitro assays demonstrated that compounds with similar structural features exhibited significant antibacterial activity against resistant strains .
- Material Science Applications : The compound's unique electronic properties make it suitable for use in organic electronics and photonic devices. Its ability to form stable films can be leveraged in sensor technologies .
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide (). Key differences include:
- Oxadiazole Substituent: The target compound’s thiophen-2-yl group vs. the analogue’s 4-methoxyphenyl. The methoxyphenyl group may increase metabolic stability due to reduced oxidative susceptibility compared to thiophene .
| Property | Target Compound | 4-Methoxyphenyl Analogue |
|---|---|---|
| Oxadiazole Substituent | Thiophen-2-yl | 4-Methoxyphenyl |
| LogP (Predicted) | ~3.2 (higher hydrophobicity) | ~2.8 |
| Synthetic Yield | 45% (estimated) | 52% |
Physicochemical and Computational Properties
- Electrostatic Potential: Computational analysis (e.g., Multiwfn) of analogous compounds shows that thiophene’s electron-rich region enhances interaction with electrophilic enzyme pockets .
- Solubility : The target compound’s lower predicted aqueous solubility (~15 μg/mL) compared to the 4-methoxyphenyl analogue (~22 μg/mL) may necessitate formulation optimization .
Biological Activity
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features multiple heterocyclic structures, including oxadiazole and thiazole rings, which are known for their pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 418.5 g/mol. The presence of thiophene and oxadiazole moieties enhances its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H14N4O2S2 |
| Molecular Weight | 418.5 g/mol |
| Structure | Contains oxazole, thiazole, and thiophene rings |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities :
Antimicrobial Activity
Studies have demonstrated that oxadiazole derivatives possess notable antimicrobial properties. For instance:
- A derivative of the compound was tested against various bacterial strains and exhibited effective inhibition against Staphylococcus aureus and Escherichia coli.
- The presence of electron-withdrawing groups in the structure enhances its efficacy against microbial pathogens .
Anticancer Properties
The anticancer potential of oxadiazole and thiazole derivatives has been extensively documented:
- In vitro studies showed that compounds with similar structures can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).
- The mechanism is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival .
Other Therapeutic Potentials
Preliminary findings suggest additional therapeutic applications:
- Anti-inflammatory Effects : Research indicates that compounds with similar frameworks may reduce inflammation markers in vitro.
- Antimalarial Activity : Some studies have reported promising results for derivatives against malaria parasites .
1. Antimicrobial Efficacy
In a recent study published in PMC, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that certain derivatives showed potent activity against resistant strains of bacteria. The compound's structure was modified to enhance lipophilicity, resulting in improved bioavailability and efficacy against Mycobacterium tuberculosis strains .
2. Anticancer Mechanism Exploration
A comprehensive study explored the anticancer mechanisms of thiazole and oxadiazole derivatives. The research utilized flow cytometry to analyze apoptosis in treated cancer cells. Results indicated that the compound induced significant cell cycle arrest at the G0/G1 phase, suggesting a potential mechanism for its anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
